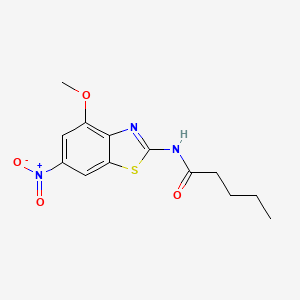
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling reactions of substituted benzothiazol-2-amines with various acids or acid derivatives. For instance, Hassan, Khan, and Amir (2012) describe the synthesis of a series of N-(substituted benzothiazol-2-yl)amide derivatives via EDC coupling reactions, highlighting the general approach for creating compounds within this family, which could similarly be applied to the synthesis of "N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide" (Hassan, Khan, & Amir, 2012).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been extensively studied through techniques like X-ray crystallography, which provides detailed insights into their crystalline structures and molecular conformations. Although specific studies on "this compound" were not identified, research on similar compounds, such as the work by Al-Hourani et al. (2016), demonstrates the utility of X-ray crystallography in elucidating the structures of benzothiazole derivatives, suggesting a potential method for analyzing the molecular structure of the compound (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzothiazole derivatives participate in various chemical reactions that alter their structure and properties. For example, Nunno and Florio (1977) explore the reactivity of benzothiadiazoles with methoxide ion, revealing insights into potential chemical reactions "this compound" might undergo under similar conditions (Nunno & Florio, 1977).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are critical for understanding their behavior in various environments. While specific data on "this compound" were not found, studies on related compounds can provide a basis for predicting its physical properties. For instance, the synthesis and evaluation of similar molecules offer insights into their thermal stability and solubility characteristics, which are essential for practical applications (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, potential for substitution reactions, and interaction with other chemical entities, define the applications and handling of benzothiazole derivatives. Research like that conducted by Gupta (2018) on the antibacterial activity of nitro-substituted benzothiazole derivatives highlights the chemical behavior of these compounds against biological targets, offering a glimpse into the reactive nature of "this compound" and its potential interactions (Gupta, 2018).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
One of the primary areas of research involves the synthesis of benzothiazole derivatives for their anticonvulsant and neuroprotective effects. For instance, a study on N-(substituted benzothiazol-2-yl)amides demonstrated potential anticonvulsant properties, with certain compounds showing promising neuroprotective effects by lowering markers of oxidative stress (Hassan, Khan, & Amir, 2012). This research highlights the utility of benzothiazole derivatives in the development of new therapeutic agents.
Chemical Transformations and Cyclization
Another study explored the thermal cyclization of N-arylthiobenzamides to benzothiazoles, revealing the chemical versatility and reactivity of such compounds under specific conditions (Barrett, Downer-Riley, & Jackson, 2012). This research is crucial for understanding the chemical pathways and reactions that can be utilized in synthesizing novel benzothiazole derivatives.
Antimicrobial and Anthelmintic Properties
The antimicrobial and anthelmintic properties of benzothiazole derivatives have also been investigated. For example, N-(4-Methoxyphenyl)pentanamide, a simplified derivative of albendazole, has shown efficacy against the nematode Toxocara canis, suggesting its potential as a novel anthelmintic agent (Silva et al., 2022). This study exemplifies how structural modifications of known drugs can lead to the discovery of new therapeutic agents with potential applications in treating parasitic infections.
Antiparasitic Activity
Further research into benzothiazole derivatives demonstrated their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, underscoring the importance of chemical structure on biological activity (Delmas et al., 2002). These findings contribute to the ongoing search for effective treatments against parasitic diseases.
Propiedades
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-3-4-5-11(17)14-13-15-12-9(20-2)6-8(16(18)19)7-10(12)21-13/h6-7H,3-5H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVJPAXZJSPZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(C=C(C=C2S1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
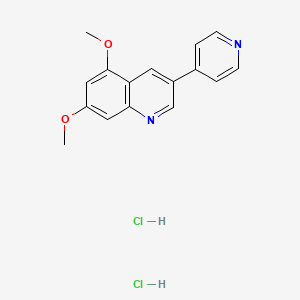
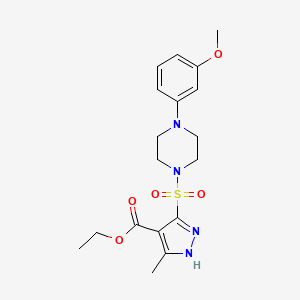
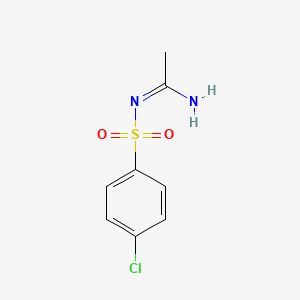

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)
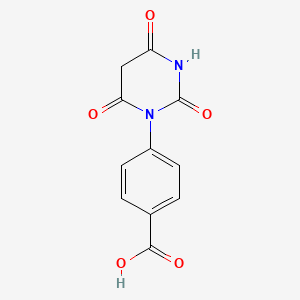
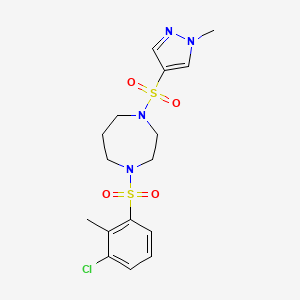
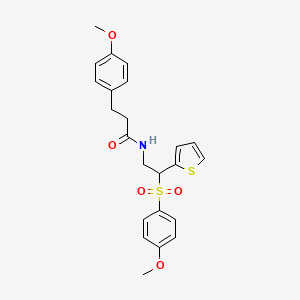

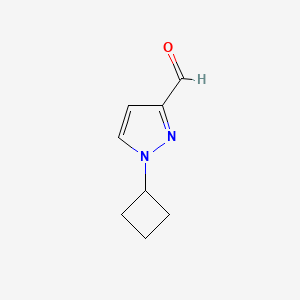
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)